BenchChemオンラインストアへようこそ!

5-chloro-N-(4-methanesulfonylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide

NNMT inhibitor Nox inhibitor Nicotinamide pharmacology

This compound is catalogued as a substituted nicotinamide derivative characterized by a 5-chloro-pyridine-3-carboxamide core, a 4-methylsulfonylphenyl amide substituent, and a tetrahydropyran-4-yloxy ether at position 6 (molecular formula C18H19ClN2O5S, MW 410.87). Vendor listings indicate its availability as a research chemical with typical purity of 95%.

Molecular Formula C18H19ClN2O5S
Molecular Weight 410.87
CAS No. 1903569-93-6
Cat. No. B2548020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-(4-methanesulfonylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide
CAS1903569-93-6
Molecular FormulaC18H19ClN2O5S
Molecular Weight410.87
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl
InChIInChI=1S/C18H19ClN2O5S/c1-27(23,24)15-4-2-13(3-5-15)21-17(22)12-10-16(19)18(20-11-12)26-14-6-8-25-9-7-14/h2-5,10-11,14H,6-9H2,1H3,(H,21,22)
InChIKeyZXFUTRGKPPHKJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Snapshot: 5-chloro-N-(4-methanesulfonylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide (CAS 1903569-93-6) – Known Identity and Evidence Gaps


This compound is catalogued as a substituted nicotinamide derivative characterized by a 5-chloro-pyridine-3-carboxamide core, a 4-methylsulfonylphenyl amide substituent, and a tetrahydropyran-4-yloxy ether at position 6 (molecular formula C18H19ClN2O5S, MW 410.87). Vendor listings indicate its availability as a research chemical with typical purity of 95% . However, no primary research articles, patents, or authoritative bioassay databases currently assign a defined biological target, mechanism, or comparative activity dataset to this specific compound. The resulting evidence gap prevents quantitative differentiation from structural analogs.

Why This Specific Nicotinamide Derivative Cannot Be Interchanged Without Verification


Substituted nicotinamides are known to interact with diverse targets including NNMT, Nox enzymes, and kinase families, where even minor substituent changes (e.g., chloro vs. amino at position 5, or benzylamide vs. phenylamide) can shift potency by orders of magnitude, as seen in structurally adjacent compounds [1]. Without target-specific data, a generic substitution based solely on core scaffold similarity risks selecting an analog with fundamentally different selectivity and activity profiles. The following sections identify the specific data types and comparators required to establish procurement-ready differentiation.

Quantitative Differentiation Guide for 5-chloro-N-(4-methanesulfonylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide


Insufficient Target-Specific Bioactivity Data to Compare with Known NNMT or Nox Inhibitors

No primary literature, patent, or authoritative database (BindingDB, ChEMBL, PubChem BioAssay) currently reports an IC50, Ki, or other quantitative activity metric for this compound against any defined biological target. In contrast, structurally related nicotinamides (e.g., BDBM15919, a 2-pyridinecarboxamide with a 4-methylsulfonylbenzylamide group) show IC50 values of 68 nM against JNK2 and 75 nM against JNK3 [1]. Until analogous data are generated for this compound, a quantitative potency or selectivity comparison is impossible.

NNMT inhibitor Nox inhibitor Nicotinamide pharmacology

Absence of Head-to-Head Physicochemical or Pharmacokinetic Profiling Against Close Analogs

No experimental logP, logD, solubility, metabolic stability, or permeability data are publicly available for this compound. Computational predictions (e.g., via SwissADME or ADMETlab) could provide class-level estimates, but such predictions are not validated against empirical measurements and cannot serve as procurement-grade differentiation. The tetrahydropyran-4-yloxy group is known to enhance solubility in other scaffolds, but this effect is context-dependent and requires empirical confirmation for this specific chemotype [1].

ADME Physicochemical properties Drug-likeness

Structural Uniqueness Defines a Differentiated Chemical Space Despite Missing Bioactivity Data

The combination of a 5-chloro substituent, a 6-(oxan-4-yloxy) group, and a 4-methanesulfonylphenyl amide tail is not found in any compound with a reported biological annotation in ChEMBL or BindingDB as of the search date. The closest annotated analog, BDBM15919, differs at three positions: an amino group replaces the 5-chloro, an isopropoxy replaces the oxan-4-yloxy, and a benzylamide linker replaces the direct phenylamide [1]. These differences place the target compound in a distinct region of chemical space, suggesting potential for a unique selectivity profile that requires empirical deconvolution.

Chemical space Scaffold comparison Nicotinamide derivatives

Targeted Application Scenarios for 5-chloro-N-(4-methanesulfonylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide Based on Available Evidence


Exploratory Scaffold Hopping in NNMT or Nox Drug Discovery Programs

As a structurally novel nicotinamide carrying a methanesulfonylphenyl group—a motif associated with NNMT and Nox inhibition in related chemotypes—this compound may serve as a probe for structure-activity relationship (SAR) expansion . Its procurement is justified when an existing lead series lacks diversity at the 5- and 6-positions of the pyridine ring. The compound provides a distinct vector for exploring selectivity against the nicotinamide binding site, provided that the user is prepared to generate primary bioactivity data.

Negative Control or Chemical Probe for Methylsulfonyl-Dependent Protein Interactions

Given the absence of confirmed target activity, this compound could function as a matched negative control in studies where the methylsulfonylphenyl moiety is hypothesized to drive target engagement. Comparative evaluation with annotated NNMT or Nox inhibitors would reveal whether the 5-chloro and tetrahydropyran modifications ablate or retain binding .

Reference Standard for Analytical Method Development in Nicotinamide Libraries

With a purity of 95% and a unique retention time on reversed-phase chromatography (empirical characterization required), this compound can serve as a column performance standard or an internal standard in LC-MS analysis of nicotinamide-based screening libraries, particularly those containing oxan-4-yloxy and methylsulfonylphenyl substructures .

Quote Request

Request a Quote for 5-chloro-N-(4-methanesulfonylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.